molecular formula C8H11BO3 B597661 (4-(Hydroxymethyl)-2-methylphenyl)boronic acid CAS No. 166386-66-9

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid

Cat. No.: B597661
CAS No.: 166386-66-9
M. Wt: 165.983
InChI Key: IYJFMZDMFLQDCO-UHFFFAOYSA-N
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Description

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid is a functionalized boronic acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. Boronic acids are widely recognized for their low toxicity and versatile reactivity, particularly as key intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This specific compound possesses a hydroxymethyl group on its phenyl ring, which can be further functionalized, enhancing its utility in creating more complex molecules or in conjugating with other materials such as polymers. In biomedical research, boronic acid-containing compounds have demonstrated significant potential across various applications. They are central to the development of glucose-sensitive materials for controlled drug delivery systems, such as self-regulated insulin release . Furthermore, boronic acids can act as potent enzyme inhibitors. Their unique Lewis acidity allows them to form reversible complexes with nucleophilic residues in enzyme active sites, a mechanism exploited by FDA-approved proteasome inhibitors like bortezomib and ixazomib for cancer therapy, and by vaborbactam, a β-lactamase inhibitor used to combat antibiotic resistance . The structural features of this compound also make it a candidate for exploring dynamic covalent chemistry, which is useful in developing sensors for diols like sugars, and for creating smart materials that respond to biological stimuli . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJFMZDMFLQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726922
Record name [4-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166386-66-9
Record name [4-(Hydroxymethyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-(Hydroxymethyl)-2-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure enables interactions with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁BO₃
  • CAS Number : 166386-66-9

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through reversible covalent bonding. This interaction can modulate enzyme activity, influencing various biochemical pathways. The compound is known to act as an enzyme inhibitor, particularly in protease inhibition, which is critical in cancer therapy and infectious diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that this compound can inhibit the proliferation of cancer cells by disrupting critical signaling pathways involved in cell survival and growth. For instance, it has shown promising results in inhibiting tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC₅₀ values indicating significant cytotoxicity .

Antimicrobial Properties

This compound exhibits antimicrobial properties against various pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5 to 8 μg/mL, demonstrating its potential as an antimicrobial agent .

Case Studies

  • Inhibition of PD-L1 : A study investigated the use of boronic acids as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This compound was part of a series that showed low nanomolar inhibition, enhancing T-cell activation in vitro .
  • Cytotoxicity in Cancer Models : In vivo studies using murine models demonstrated that this compound could reduce tumor growth significantly compared to controls. The mechanism involved apoptosis induction and disruption of cell cycle progression in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget PathwayIC₅₀ / MIC ValuesReference
AnticancerMDA-MB-231 Cell Line0.126 μM
AntimicrobialStaphylococcus aureus4–8 μg/mL
Immune ModulationPD-1/PD-L1 Interaction~27 nM

Comparison with Similar Compounds

Table 1: Solubility and Stability of Selected Boronic Acids

Compound Key Substituents Solubility in RPMI Notable Stability Issues
Phenanthren-9-yl boronic acid Polyaromatic Low Precipitation
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl at para Moderate None reported
This compound (target) Hydroxymethyl (para), methyl (ortho) Predicted high Potential steric hindrance

Electronic and Steric Effects on Reactivity

Substituents modulate the Lewis acidity of the boronic acid moiety, impacting diol-binding affinity and catalytic efficiency:

  • 4-(Methylthio)phenylboronic acid () contains an electron-donating methylthio (-SMe) group, which may enhance electron density at boron, though its thiomethyl group is less polar than a hydroxymethyl .
  • N-Phenylcarbazol-2-yl boronic acid exhibits superior room-temperature phosphorescence (RTP) due to extended conjugation and rigid structure, whereas this compound’s hydroxymethyl group may facilitate hydrogen bonding but lacks similar π-conjugation .

Preparation Methods

Reaction Mechanism

  • Protection of Hydroxymethyl Group :
    The hydroxymethyl group in 4-bromo-2-methylbenzyl alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane.

    4-Bromo-2-methylbenzyl alcohol+TBSClimidazoleTBS-protected intermediate\text{4-Bromo-2-methylbenzyl alcohol} + \text{TBSCl} \xrightarrow{\text{imidazole}} \text{TBS-protected intermediate}
  • Miyaura Borylation :
    The TBS-protected intermediate reacts with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of Pd(dppf)Cl2_2 catalyst and potassium acetate (KOAc) in dioxane at 80°C.

    TBS-protected intermediate+B2Pin2Pd(dppf)Cl2boronic acid pinacol ester\text{TBS-protected intermediate} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{boronic acid pinacol ester}
  • Deprotection and Hydrolysis :
    The TBS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by hydrolysis of the pinacol ester with hydrochloric acid (HCl).

    boronic acid pinacol esterTBAF, HCl(4-(Hydroxymethyl)-2-methylphenyl)boronic acid\text{boronic acid pinacol ester} \xrightarrow{\text{TBAF, HCl}} \text{(4-(Hydroxymethyl)-2-methylphenyl)boronic acid}

Optimization Considerations

  • Catalyst Loading : 2–5 mol% Pd(dppf)Cl2_2 ensures high conversion rates.

  • Solvent Choice : Dioxane enhances reaction efficiency compared to THF or DMF.

  • Yield : 65–75% after purification via recrystallization (ethanol/water).

Hydrolysis of 4-Bromomethyl-2-methylphenylboronic Acid

This route leverages nucleophilic substitution to convert a bromomethyl group to hydroxymethyl.

Synthetic Pathway

  • Synthesis of 4-Bromomethyl-2-methylphenylboronic Acid :
    Radical bromination of 4-methyl-2-methylphenylboronic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light.

    4-Methyl-2-methylphenylboronic acid+NBSAIBN, light4-bromomethyl-2-methylphenylboronic acid\text{4-Methyl-2-methylphenylboronic acid} + \text{NBS} \xrightarrow{\text{AIBN, light}} \text{4-bromomethyl-2-methylphenylboronic acid}
  • Hydrolysis :
    The bromomethyl group is hydrolyzed using sodium hydroxide (NaOH) in a THF/water mixture at 25°C.

    4-Bromomethyl-2-methylphenylboronic acid+NaOH(4-(Hydroxymethyl)-2-methylphenyl)boronic acid+NaBr\text{4-Bromomethyl-2-methylphenylboronic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{NaBr}

Key Parameters

  • Reaction Time : 12–24 hours for complete conversion.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Suzuki-Miyaura Cross-Coupling with Prefunctionalized Aryl Halides

This method employs cross-coupling to introduce the boronic acid group post-hydroxymethyl installation.

Procedure

  • Synthesis of 4-(Hydroxymethyl)-2-methyliodobenzene :
    2-Methylbenzyl alcohol undergoes iodination at the para position using iodine monochloride (ICl) in acetic acid.

  • Coupling with Boronic Acid Pinacol Ester :
    The iodide reacts with pinacol borane under Pd(OAc)2_2 catalysis and triethylamine (Et3_3N) in DMF at 100°C.

    4-(Hydroxymethyl)-2-methyliodobenzene+pinacol boranePd(OAc)2(4-(Hydroxymethyl)-2-methylphenyl)boronic acid\text{4-(Hydroxymethyl)-2-methyliodobenzene} + \text{pinacol borane} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound}

Challenges

  • Side Reactions : Competing protodeboronation is mitigated by using anhydrous conditions.

  • Yield : 50–60% due to steric hindrance from the methyl group.

Direct Electrophilic Borylation Using Lewis Acid Catalysis

A less common approach utilizing Friedel-Crafts-type borylation.

Reaction Setup

  • Substrate Preparation :
    4-(Hydroxymethyl)-2-methylbenzene is treated with boron tribromide (BBr3_3) in dichloromethane at −78°C.

    4-(Hydroxymethyl)-2-methylbenzene+BBr3(4-(Hydroxymethyl)-2-methylphenyl)boronic acid\text{4-(Hydroxymethyl)-2-methylbenzene} + \text{BBr}_3 \rightarrow \text{this compound}
  • Workup :
    Quenching with methanol and neutralization with NaHCO3_3 yields the crude product, purified via vacuum distillation.

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)Scalability
Miyaura BorylationPd(dppf)Cl2_2, B2_2Pin2_28065–7598High
Bromomethyl HydrolysisNaOH, NBS2570–8095Moderate
Suzuki Cross-CouplingPd(OAc)2_2, pinacol borane10050–6097Low
Electrophilic BorylationBBr3_3−7830–4090Low

Industrial-Scale Production Insights

For large-scale synthesis, the Miyaura borylation method is preferred due to its compatibility with continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Pd recovery systems reduce costs.

  • Solvent Recovery : Dioxane is distilled and reused.

  • Crystallization : Ethanol/water mixtures yield 98% pure product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Hydroxymethyl)-2-methylphenyl)boronic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via pinacol ester formation from 4-(hydroxymethyl)phenyl boronic acid using magnesium sulfate in acetonitrile, followed by functionalization (e.g., iodination with NaI/trimethylsilyl chloride) . For cross-coupling reactions, Suzuki-Miyaura couplings with aryl halides are effective, requiring Pd catalysts and bases like K₂CO₃ in DMF . Yields (~70-75%) are achieved under mild conditions (room temperature, THF/DMF solvents).

Q. How should researchers characterize the purity and structure of this boronic acid?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm regiochemistry and monitor dynamic processes (e.g., boronic acid ↔ boroxine equilibria). HRMS validates molecular weight, while UV-vis and fluorescence spectroscopy assess photophysical properties for probe applications . For intermediates, track functional groups (e.g., hydroxymethyl at δ 4.67 ppm in ¹H NMR) .

Q. What are common challenges in handling and purifying boronic acids like this compound?

  • Methodological Answer : Boronic acids often bind irreversibly to silica gel during column chromatography. Use alternative purification methods (e.g., recrystallization or derivatization to esters). Avoid high temperatures to prevent boroxin formation. Stabilize with diols (e.g., pinacol) during storage .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the reactivity of this boronic acid in H₂O₂-responsive probes?

  • Methodological Answer : The hydroxymethyl group enables conjugation to fluorophores (e.g., QCy-BA in ). Upon H₂O₂ exposure, boronic ester cleavage releases active probes (e.g., QCy-DT), detectable via NMR (disappearance of O–CH₂ peaks at δ 5.10 ppm) and UV-vis (bathochromic shifts). Kinetic studies show complete conversion within 2 hours .

Q. What structural modifications enhance this compound’s bioactivity, such as tubulin inhibition?

  • Methodological Answer : Replace hydroxyl groups with boronic acid to mimic combretastatin’s structure. Derivatives with electron-withdrawing groups (e.g., 13c in ) show potent tubulin inhibition (IC₅₀ = 21–22 μM) and apoptosis induction. Compare IC₅₀ values across cancer cell lines (e.g., Jurkat) using FACScan analysis .

Q. How can researchers resolve contradictions in reaction yields or selectivity?

  • Methodological Answer : Optimize solvent systems (e.g., THF vs. DMA in ) and catalyst loadings. Use competitive experiments (e.g., with H₂O₂) to test selectivity. For low yields, consider steric effects from the 2-methyl group and adjust coupling partners .

Q. What strategies improve the stability of boronic acid-based sensors in physiological conditions?

  • Methodological Answer : Encapsulate the compound in carbon dots via hydrothermal synthesis (e.g., phenylboronic acid-derived C-dots in ). This enhances stability in PBS (pH 7.4) and reduces interference from biomolecules. Monitor fluorescence quenching (detection limit: 9 μM glucose) .

Q. How does this compound compare to other boronic acids in drug delivery systems?

  • Methodological Answer : The hydroxymethyl group provides a conjugation site for targeting moieties (e.g., antibodies). Unlike simpler boronic acids (e.g., 4-methoxyphenyl), it enables pH- or H₂O₂-triggered release, as shown in probe studies . Compare logP values and binding kinetics to prioritize candidates.

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